REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:7])[CH2:4][NH:5][CH3:6].COC(=O)[C@H](CC1N=CNC=1)NCC1C=CC=CC=1.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.CN1CCOCC1.CN(C=O)C.[C:66]1([CH3:81])[CH:71]=[CH:70][C:69]([S:72](N(CC(O)=O)C)(=[O:74])=[O:73])=[CH:68][CH:67]=1>>[CH3:1][O:2][C:3](=[O:7])[CH2:4][N:5]([S:72]([C:69]1[CH:70]=[CH:71][C:66]([CH3:81])=[CH:67][CH:68]=1)(=[O:74])=[O:73])[CH3:6] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CNC)=O
|
Name
|
(N-benzyl)histidine methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC([C@@H](NCC1=CC=CC=C1)CC1=CNC=N1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
DMF N-(toluene-4-sulfonyl)sarcosine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O.C1(=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
CUSTOM
|
Details
|
to give after aqueous workup and flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CN(C)S(=O)(=O)C1=CC=C(C=C1)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |